molecular formula C7H16ClNO2 B13598730 1-Amino-4-hydroxy-cyclohexanemethanol HCl

1-Amino-4-hydroxy-cyclohexanemethanol HCl

Cat. No.: B13598730
M. Wt: 181.66 g/mol
InChI Key: HIMJCIANSBJOFQ-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is a chemical compound with the molecular formula C7H15NO2. It is a derivative of cyclohexanemethanol, featuring an amino group and a hydroxyl group on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-hydroxy-cyclohexanemethanol, followed by the conversion of the resulting amine to its hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride may involve large-scale reduction processes using continuous flow reactors. This ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

    1-Amino-4-hydroxy-cyclohexane: Lacks the methanol group, resulting in different chemical properties.

    1-Amino-4-hydroxy-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.

    1-Amino-4-hydroxy-cyclohexanemethanol: The base compound without the hydrochloride salt.

Uniqueness: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-amino-4-(hydroxymethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-7(5-9)3-1-6(10)2-4-7;/h6,9-10H,1-5,8H2;1H

InChI Key

HIMJCIANSBJOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(CO)N.Cl

Origin of Product

United States

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